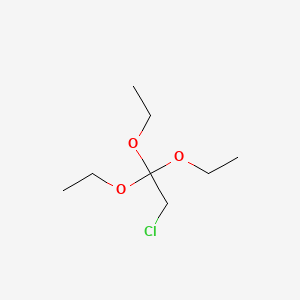

2-Chloro-1,1,1-triethoxyethane

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,1,1-triethoxyethane can be synthesized through the reaction of 1,1,1-triethoxyethane with gaseous or liquid chlorine in the presence of an alcohol and a catalytic amount of base . Another method involves the reaction of ortho-acetic acid tri-alkoxy ester with N-chlorosuccinimide (NCS) in a polar solvent under autocatalysis conditions .

Industrial Production Methods

The industrial production of this compound typically involves the chlorination of 1,1,1-triethoxyethane using chlorine gas in the presence of an alcohol and a base catalyst. This method ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1-triethoxyethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Hydrolysis: The compound can hydrolyze to form orthoacetic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed

Substitution Reactions: Products include substituted orthoacetates.

Hydrolysis: Products include orthoacetic acid derivatives.

Scientific Research Applications

Organic Synthesis

2-Chloro-1,1,1-triethoxyethane is prominently used as a reagent in organic synthesis. Its chlorinated nature allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Key reactions include:

- Formation of Heterocycles: It serves as a precursor for synthesizing heterocyclic compounds such as 2-phenyl-1,3,4-oxadiazole derivatives .

- Substitution Reactions: The compound can react with nucleophiles like amines and alcohols under mild conditions to produce substituted ethers and amines .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry:

- Anticancer Activity: In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 31 | HCT-116 (colon cancer) | 0.5 |

| Compound 31 | MCF-7 (breast cancer) | 4 |

| Compound 31 | HeLa (cervical cancer) | 4.5 |

These results indicate that structural modifications can significantly influence anticancer efficacy .

Biochemical Research

In biochemical applications, the compound is utilized for studying protein interactions and modifications:

- Protein Glycosylation Analysis: It can cleave N-glycosidic bonds in glycoproteins, allowing researchers to analyze glycan structures using techniques like mass spectrometry .

- Recombinant Protein Production: The compound aids in solubilizing proteins during purification processes, making it valuable in recombinant DNA technology .

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of derivatives containing the chloromethyl group derived from this compound. The results indicated that specific structural modifications significantly influenced their cytotoxic effects across different cancer cell lines.

Case Study 2: Protein Glycosylation Analysis

Another research focused on using this compound to cleave glycans from glycoproteins for structural analysis. The cleaved glycans were analyzed using mass spectrometry to determine their structural characteristics and biological functions.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1-triethoxyethane involves its reactivity as a chlorinated orthoester. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1,1,1-trimethoxyethane: A similar compound with methoxy groups instead of ethoxy groups.

Triethyl orthochloroacetate: Another name for 2-Chloro-1,1,1-triethoxyethane.

Uniqueness

This compound is unique due to its specific reactivity and applications in organic synthesis. The presence of ethoxy groups provides different reactivity compared to methoxy derivatives, making it suitable for specific synthetic routes and applications .

Biological Activity

2-Chloro-1,1,1-triethoxyethane is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: CHClO

Molecular Weight: 150.59 g/mol

CAS Number: 64-75-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

- Enzyme Inhibition: The compound can act as an inhibitor of several enzymes due to its electrophilic chloromethyl group, which can form covalent bonds with nucleophilic residues in proteins. This mechanism is significant in the context of enzyme regulation and potential therapeutic applications .

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit antimicrobial properties. The presence of the ethoxy groups enhances solubility and bioavailability, making it a candidate for further development in antimicrobial therapies .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Anticancer | Potential as an anticancer agent through enzyme inhibition pathways. |

| Neuroprotective | May exhibit neuroprotective effects, although more research is needed. |

| Antioxidant | Potential antioxidant properties that could mitigate oxidative stress. |

Antimicrobial Studies

A study highlighted the effectiveness of this compound derivatives against Gram-positive and Gram-negative bacteria. The compounds demonstrated a minimum inhibitory concentration (MIC) value that indicates significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Research

Research has shown that this compound can inhibit specific cancer cell lines through apoptosis induction. In vitro studies indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Neuroprotective Effects

In neuropharmacological evaluations, compounds derived from this compound showed promise in protecting neuronal cells from oxidative damage. The mechanism involves the modulation of signaling pathways associated with neuroinflammation .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-chloro-1,1,1-triethoxyethane, and what are the critical reaction parameters?

this compound is synthesized via condensation reactions using acid catalysis. A scalable method involves reacting chloroacetaldehyde with triethyl orthoacetate under reflux conditions. Critical parameters include:

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) are essential to facilitate the elimination of ethanol and stabilize intermediates .

- Temperature control : Reactions are typically conducted at 60–80°C to optimize yield and minimize side products .

- Purification : Distillation under reduced pressure (e.g., 25 mm Hg) yields high-purity product (91% yield) .

This method is reproducible for synthesizing gram-to-kilogram quantities and is adaptable to diverse heterocyclic syntheses .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and identify volatile impurities (e.g., residual solvents) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic signals for ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.5–3.7 ppm for OCH) and the chlorinated CH moiety (δ 4.8–5.0 ppm) .

- Boiling Point Analysis : Distillation data (e.g., 91°C at 25 mm Hg) corroborates physical properties .

These methods are critical for quality control in research-scale synthesis .

Q. What are the primary applications of this compound in organic synthesis?

The compound is a versatile intermediate for synthesizing 2-chloromethyl heterocycles, including benzothiazoles and benzoxazoles. For example:

- Benzothiazole Synthesis : Condensation with o-aminothiophenol at 80°C yields 2-chloromethylbenzothiazole (90% yield), a precursor for pharmaceuticals and agrochemicals .

- Pharmaceutical Intermediates : It is used in the synthesis of clonazolam, a benzodiazepine analog, via reflux with aminobenzophenone derivatives .

Mechanistically, the ethoxy groups act as leaving groups, enabling nucleophilic substitution reactions .

Advanced Questions

Q. How do metabolic studies in animal models inform the toxicokinetic profile of this compound?

Inhalation studies in Fischer 344 rats reveal the following metabolic pathways:

- Primary Metabolites : Trifluoroacetaldehyde hydrate (26%), trifluoroacetic acid (14%), and trifluoroethyl glucuronide (16%) are identified in urine .

- Enzymatic Pathways : Hepatic cytochrome P450-mediated dechlorination generates reactive intermediates, though covalent binding to macromolecules is negligible .

- Toxicokinetic Gaps : No human absorption or excretion data exist, necessitating extrapolation from rodent models. Researchers should prioritize in vitro assays (e.g., liver microsomes) to predict human metabolic clearance .

Q. How can researchers resolve contradictions in carcinogenicity data across experimental models?

Discrepancies arise from limited evidence:

- Rodent Studies : Gavage administration in rats showed uterine carcinomas and benign testicular tumors, but the single-dose design and lack of dose-response data limit conclusiveness .

- Inconclusive Mutagenicity : Negative Ames test results (Salmonella typhimurium) contrast with in vivo chromosomal aberration studies .

To address contradictions:

Q. What mechanistic insights explain the role of this compound in heterocyclic synthesis?

The compound’s reactivity stems from its α-chlorinated acetal structure:

- Electrophilic Activation : Acidic conditions protonate the ethoxy groups, generating a transient carbocation at the CHCl center, which undergoes nucleophilic attack by amines or thiols .

- Steric Effects : Bulky ethoxy groups enhance regioselectivity, favoring 2-substitution in heterocycles .

- Byproduct Management : Black residues (observed in high-temperature syntheses) are attributed to polymerization; reflux in polar aprotic solvents (e.g., diglyme) mitigates this issue .

These principles guide optimization of reaction conditions for novel heterocyclic derivatives .

Q. Methodological Recommendations

- Literature Review : Use CAS RN 51076-95-0 and validated synonyms (e.g., triethyl 2-chloroorthoacetate) when searching databases like SciFinder or Reaxys. Cross-reference IARC monographs for toxicological data .

- Data Interpretation : Tabulate metabolic pathways (e.g., Table 1 in ) and carcinogenicity endpoints (e.g., IARC Group 3 classification ) to contextualize findings.

Properties

IUPAC Name |

2-chloro-1,1,1-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFKLQSFBXBOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308321 | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51076-95-0 | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51076-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051076950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51076-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,1-triethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,1-TRIETHOXY-ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6PFQ2AAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.